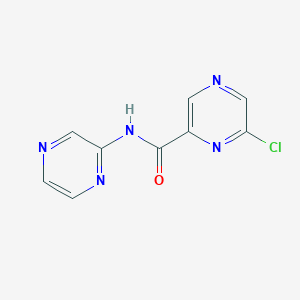

6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-pyrazin-2-ylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN5O/c10-7-4-12-3-6(14-7)9(16)15-8-5-11-1-2-13-8/h1-5H,(H,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDZXBIMUWFKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NC(=O)C2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide

Direct Amide Bond Formation Approaches Utilizing Pyrazine-2-carboxylic Acid Precursors

A prevalent and straightforward method for the synthesis of this compound involves the formation of an amide bond between a pyrazine-2-carboxylic acid derivative and an aminopyrazine. A common approach is the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

This two-step process typically begins with the treatment of 6-chloropyrazine-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield 6-chloropyrazine-2-carbonyl chloride. nih.govmdpi.com This activated acyl chloride is then reacted with 2-aminopyrazine in the presence of a base, like pyridine or triethylamine, to afford the desired this compound. nih.gov The base serves to neutralize the hydrochloric acid generated during the reaction.

To circumvent the use of thionyl chloride, which is listed under the Chemical Weapons Convention, alternative activating agents have been employed. researchgate.net One such reagent is 2,4,6-trichlorobenzoyl chloride (TCBC), which reacts with 6-chloropyrazine-2-carboxylic acid to form a mixed anhydride. This intermediate then reacts with the amine in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) to furnish the final amide. researchgate.net

Direct coupling of the carboxylic acid and amine without the isolation of an acyl chloride intermediate is also possible using various coupling reagents. Reagents such as 1,1'-carbonyldiimidazole (CDI) and hydroxybenzotriazole (HOBt) are known to facilitate amide bond formation. researchgate.net A reported method for the efficient coupling of electron-deficient pyrazine (B50134) amines involves the use of methanesulfonyl chloride (MsCl) in the presence of N-methylimidazole (NMI), which activates the carboxylic acid for nucleophilic attack by the weakly nucleophilic aminopyrazine. researchgate.net

Table 1: Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Specific Examples | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Widely used in peptide synthesis; byproducts can be challenging to remove. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, especially for hindered amino acids. peptide.com |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | Fast reaction times and low racemization. peptide.com |

| Other | 1,1'-Carbonyldiimidazole (CDI), 2,4,6-Trichlorobenzoyl chloride (TCBC) | Offer alternative activation pathways. researchgate.net |

Nucleophilic Substitution Reactions in Pyrazine Ring Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in pyrazine chemistry. The electron-deficient nature of the pyrazine ring, further enhanced by the presence of electron-withdrawing groups like a chlorine atom, makes it susceptible to attack by nucleophiles. Halopyrazines are generally more reactive towards nucleophilic displacement than their corresponding pyridine analogs. thieme-connect.de

In the context of synthesizing pyrazine-2-carboxamide derivatives, a key step can be the substitution of a halogen on the pyrazine ring with an amine. For instance, the synthesis of 3-benzylaminopyrazine-2-carboxamides has been achieved through the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various benzylamines. mdpi.com This reaction proceeds via a nucleophilic attack of the amine on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

While a specific example for the direct synthesis of this compound via a nucleophilic substitution of a dihalopyrazine is not prominently featured in the provided literature, this pathway is chemically plausible. For example, a reaction between 2,6-dichloropyrazine and 2-aminopyrazine could potentially lead to the formation of the target molecule, although regioselectivity and the need for subsequent functional group manipulations would be important considerations.

Strategic Use of 2-Amino-6-chloropyrazine as a Key Intermediate

2-Amino-6-chloropyrazine is a commercially available and valuable intermediate in the synthesis of substituted pyrazine derivatives. nih.gov In the synthesis of this compound, 2-amino-6-chloropyrazine can serve as the amine component that reacts with an activated pyrazine-2-carboxylic acid derivative.

The synthesis would involve the reaction of pyrazine-2-carbonyl chloride (or pyrazine-2-carboxylic acid activated by a coupling reagent) with 2-amino-6-chloropyrazine. This approach strategically introduces the 6-chloro substituent as part of one of the key building blocks. The weak nucleophilicity of 2-aminopyrazine derivatives can sometimes pose a challenge in these amide bond-forming reactions, necessitating the use of efficient coupling methods. researchgate.net

Exploration of Synthetic Routes for Closely Related Pyrazine-2-carboxamide Analogs

The synthetic methodologies described for this compound are also applicable to the synthesis of a wide array of its analogs. These analogs are often prepared to explore structure-activity relationships for various biological targets.

Diversification Strategies at the Pyrazine Core and its Substituents

The pyrazine-2-carboxamide scaffold allows for extensive diversification at multiple positions.

Substitution on the Pyrazine Ring: The pyrazine core can be substituted with various functional groups to modulate the electronic and steric properties of the molecule. For example, analogs bearing a tert-butyl group at the 5-position of the pyrazine ring have been synthesized. nih.govnih.gov The synthesis of these analogs typically starts from the corresponding substituted pyrazine-2-carboxylic acid, such as 5-tert-butylpyrazine-2-carboxylic acid or 5-tert-butyl-6-chloropyrazine-2-carboxylic acid. nih.govmdpi.comnih.gov These starting materials are then converted to their acyl chlorides and reacted with a variety of amines to produce a library of analogs.

Variation of the N-Substituent: The amine component in the amide bond formation can be widely varied to introduce different substituents on the amide nitrogen. Numerous analogs have been prepared by reacting substituted pyrazine-2-carbonyl chlorides with a diverse range of anilines and benzylamines. nih.govnih.gov This allows for the exploration of the impact of different aryl and benzyl groups on the biological activity of the resulting compounds. For example, a series of substituted N-phenylpyrazine-2-carboxamides were synthesized by condensing substituted pyrazine-2-carboxylic acid chlorides with various ring-substituted anilines. nih.gov

Table 2: Examples of Synthesized Pyrazine-2-carboxamide Analogs

| Pyrazine-2-carboxylic Acid Precursor | Amine Reactant | Resulting Analog |

| 6-Chloropyrazine-2-carboxylic acid | 3-Iodo-4-methylaniline | 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide nih.gov |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | 4-Methoxybenzylamine | 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide nih.gov |

| 3-Chloropyrazine-2-carboxamide | 4-Methylbenzylamine | 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide mdpi.com |

| 5-Bromothiophene-2-carboxylic acid | Pyrazin-2-amine | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide mdpi.com |

Functional Group Interconversions on the N-Substituted Pyrazin-2-yl Moiety

While the primary strategy for generating diversity is often through the use of varied starting materials, functional group interconversions on a pre-formed pyrazine-2-carboxamide scaffold can also be a valuable approach.

The N-substituted pyrazin-2-yl moiety contains several sites that could potentially undergo further chemical transformation. For instance, if the N-substituent is an aryl group bearing a nitro or ester functionality, these groups could be subjected to reduction or hydrolysis, respectively, to introduce new functional groups.

Furthermore, the pyrazine ring itself can undergo certain chemical transformations. While the electron-deficient nature of the pyrazine ring makes electrophilic substitution challenging, reactions such as palladium-catalyzed cross-coupling reactions on halogenated pyrazines are well-established methods for introducing new carbon-carbon or carbon-heteroatom bonds. tandfonline.com For example, a bromo-substituted N-(pyrazin-2-yl)thiophene-2-carboxamide has been shown to undergo Suzuki cross-coupling reactions with various aryl boronic acids to generate a library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com This demonstrates that a halogen on a heterocyclic ring attached to the core scaffold can be a handle for further diversification.

Coupling Reactions for Complex Derivatives (e.g., Suzuki Cross-Coupling)

The chlorine atom on the pyrazine ring of this compound serves as a versatile handle for introducing a wide array of substituents via transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura cross-coupling is a particularly powerful and widely employed method for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.

The general approach for the Suzuki cross-coupling of this compound would involve its reaction with a desired aryl- or heteroarylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like potassium phosphate or potassium carbonate, in a suitable solvent such as 1,4-dioxane or a mixture of dimethoxyethane (DME) and water. mdpi.comscispace.com

Table 1: Representative Suzuki Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 6-Phenyl-N-(pyrazin-2-yl)pyrazine-2-carboxamide |

The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium catalyst to the C-Cl bond of the pyrazine ring, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. The choice of catalyst, base, and solvent can be optimized to achieve high yields and purity of the desired derivatives. The reactivity of the chloro-substituent is crucial, and in many heterocyclic systems, chloro-groups readily participate in such cross-coupling reactions. semanticscholar.org

The versatility of the Suzuki reaction allows for the introduction of a diverse range of functionalities, including substituted phenyl rings, heterocyclic rings, and alkenyl groups, thereby enabling the generation of a large library of novel compounds for biological screening.

Advanced Synthetic Techniques and Considerations for Scalability in Research Production

The transition from laboratory-scale synthesis to the production of larger quantities of this compound for extensive research necessitates the consideration of advanced synthetic techniques that are safe, efficient, and scalable. While the specific scalable synthesis of this exact molecule is not detailed in the literature, the production of structurally related compounds, such as 6-Chloro-1H-pyrazolo[3,4-b]pyrazine, offers valuable insights into relevant methodologies. researchgate.netfigshare.com

A key starting material for the synthesis of such compounds is often a di-substituted pyrazine, like 2,6-dichloropyrazine. The scalable synthesis of a key intermediate for a SHP2 inhibitor, 6-Chloro-1H-pyrazolo[3,4-b]pyrazine, highlights the use of continuous flow manufacturing processes. figshare.comx-mol.net This approach offers significant advantages over traditional batch processing, particularly in terms of safety, consistency, and throughput.

The process for the related compound involves a plug-flow metalation/formylation of 2,6-dichloropyrazine. figshare.com The resulting unstable heteroaryl aldehyde intermediate is isolated as a more stable bisulfite adduct, which is easier to handle. figshare.com This strategy of isolating reactive intermediates in a more stable form is a critical consideration for scalable and safe synthesis.

The subsequent cyclization step to form the pyrazolopyrazine ring requires the use of hydrazine, a highly energetic and potentially hazardous reagent. figshare.com To manage the risks associated with this reaction on a larger scale, a continuous stirred-tank reactor (CSTR) process was developed. figshare.com This allows for better control of reaction parameters, such as temperature and reagent concentration, minimizing the accumulation of hazardous intermediates and ensuring a safer process. These continuous processes have been successfully demonstrated on a multi-kilogram scale. figshare.comx-mol.net

Table 2: Key Considerations for Scalable Synthesis

| Consideration | Advanced Technique/Strategy | Rationale |

| Safety | Continuous flow processing, isolation of stable intermediates, use of CSTR for hazardous steps. | Minimizes the accumulation of energetic intermediates and allows for better control of reaction exotherms. |

| Efficiency | Optimization of reaction conditions (catalyst loading, temperature, reaction time), continuous manufacturing. | Reduces reaction times, improves yield, and increases throughput. |

| Consistency | Automated continuous flow systems. | Ensures reproducible product quality and minimizes batch-to-batch variability. |

| Cost-Effectiveness | Use of readily available starting materials, efficient catalyst systems, and minimizing purification steps. | Reduces the overall cost of production for larger quantities. |

The principles demonstrated in the scalable synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine are directly applicable to the research-scale production of this compound. By employing advanced techniques such as continuous flow chemistry and careful management of hazardous reagents, it is possible to produce this important chemical compound in a safe, efficient, and scalable manner to support further research and development.

Molecular Structure, Conformation, and Spectroscopic Insights Via Theoretical Computations

Theoretical Conformational Analysis of 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide

The conformational flexibility of this compound is primarily dictated by the rotation around the amide bond linking the two pyrazine (B50134) rings. A theoretical conformational analysis would reveal the potential energy landscape associated with this rotation, identifying the most stable, low-energy conformers. It is anticipated that the planarity of the molecule is a key determinant of its stability, with a nearly co-planar arrangement of the pyrazine and amide groups being favored. This planarity is often stabilized by intramolecular hydrogen bonding, such as an interaction between the amide proton and a nitrogen atom on the adjacent pyrazine ring. nih.gov The chloroethyl group, in related structures, has been shown to lie out of this plane. nih.gov A detailed scan of the relevant torsion angles would provide a quantitative measure of the energy barriers between different conformations and the relative populations of each conformer at room temperature.

Quantum Chemical Studies and Electronic Structure Characterization

Quantum chemical calculations provide a deep understanding of the electronic makeup of a molecule, which governs its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust method for determining the optimized geometric parameters (bond lengths and bond angles) and electronic structure of molecules in their ground state. nih.govbendola.com For pyrazine carboxamide derivatives, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been shown to provide results that are in good agreement with experimental data where available. nih.gov These calculations would yield the precise bond lengths and angles for this compound, offering insights into the influence of the chloro and pyrazinyl substituents on the geometry of the pyrazine carboxamide core.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary electron donor and acceptor, respectively. youtube.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. rsc.org A smaller HOMO-LUMO gap suggests a more reactive molecule. For this compound, the FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack. It is expected that the HOMO would be localized over the electron-rich pyrazine rings, while the LUMO may have significant contributions from the electron-withdrawing chloro-substituted pyrazine ring and the carboxamide group.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |

Note: Specific energy values for this compound would be determined through DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.org The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. uantwerpen.be For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine rings and the oxygen atom of the carbonyl group, highlighting these as potential sites for electrophilic interaction. Conversely, positive potential would be expected around the amide proton and potentially near the carbon atom attached to the chlorine, indicating sites for nucleophilic interaction.

Vibrational Spectroscopy Characterization through Computational Simulation

Computational simulations of vibrational spectra (infrared and Raman) are a powerful complement to experimental spectroscopic techniques. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the assignment of experimental spectral bands to specific molecular motions. nih.gov For this compound, a simulated vibrational spectrum would reveal characteristic peaks corresponding to the stretching and bending modes of the pyrazine rings, the amide linkage, and the C-Cl bond. The potential energy distribution (PED) analysis would further allow for a detailed assignment of each vibrational mode to the contributions of different internal coordinates. nih.gov This theoretical data is invaluable for interpreting experimental spectra and confirming the molecular structure.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-Bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid |

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide |

| 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)- pyrazine-2-carboxamide |

| 5-tert-butyl-6-chloro-N-(1,3- thiazol-2-yl)-pyrazine-2-carboxamide |

| 5-tert-butyl-6-chloro-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide |

| 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)- pyrazine-2-carboxamide |

| 3-chloropyrazine-2-carboxamide |

Computational Prediction of Non-Linear Optical (NLO) Properties

Molecules with potential for non-linear optical (NLO) applications are of great interest for technologies in telecommunications and optical computing. uantwerpen.be The NLO properties of a molecule can be predicted computationally by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). nih.gov A high β₀ value, in particular, indicates a strong NLO response. These calculations are often benchmarked against standard NLO materials like urea. uantwerpen.benih.gov For pyrazine derivatives, the presence of donor and acceptor groups connected by a π-conjugated system can lead to enhanced NLO properties. urfu.ru Theoretical studies on similar compounds suggest that pyrazine carboxamides can exhibit significant first-order hyperpolarizability, making them promising candidates for NLO materials. uantwerpen.be

| NLO Parameter | Symbol | Description |

| Dipole Moment | μ | Measures the polarity of the molecule. |

| Polarizability | α | Describes the ease with which the electron cloud can be distorted by an electric field. |

| First-Order Hyperpolarizability | β₀ | Quantifies the second-order NLO response. |

Theoretical Assessment of Chemical Reactivity and Stability

DFT calculations are also employed to evaluate the chemical reactivity and stability of a molecule. By analyzing bond energies and molecular orbitals, insights into a compound's degradation pathways and reactive sites can be obtained. chemrxiv.orgdntb.gov.ua

Bond Dissociation Energy (BDE) is a measure of bond strength and is used to predict the susceptibility of a molecule to autoxidation and other degradation pathways. uantwerpen.be Theoretical calculations can determine the BDE for various bonds within the molecule, particularly the H-BDE for hydrogen atom abstraction. uantwerpen.be The bond with the lowest BDE is identified as the weakest link and the most probable site for initiating radical-induced degradation. This analysis is critical for assessing the stability of a compound under various environmental conditions.

To understand how a molecule interacts with its immediate environment, particularly with solvents, molecular dynamics (MD) simulations are used to calculate Radial Distribution Functions (RDF). researchgate.netchemrxiv.org The RDF, denoted g(r), describes the probability of finding an atom of a solvent (like water) at a specific distance from an atom of the solute. researchgate.net By analyzing the RDF plots for hydrogen bond donors (e.g., the amide N-H) and acceptors (e.g., the carbonyl oxygen and ring nitrogens) in the title compound, one can predict the structure and strength of its solvation shell and its propensity for forming hydrogen bonds.

The chemical reactivity of a molecule can be quantified using global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govbendola.com These frontier orbitals are central to chemical reactions. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability. nih.gov From these orbital energies, several key parameters are calculated:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. nih.gov

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. nih.gov

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These indices provide a quantitative framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. chemrxiv.org

| Parameter | Formula | Description |

| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | Indicator of chemical stability and reactivity. |

| Chemical Potential | μ = (E_HOMO + E_LUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness | η = (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer. |

| Electrophilicity Index | ω = μ² / (2η) | Capacity to accept electrons. |

Theoretical Solubility Parameters (e.g., Hildebrand Solubility Parameter)

The theoretical solubility of a compound provides critical insights into its behavior in various solvents, which is a cornerstone for applications ranging from pharmaceutical formulations to material science. The Hildebrand solubility parameter (δ) is a key theoretical measure used to predict the miscibility of substances. It is defined as the square root of the cohesive energy density (CED), which is the energy required to separate molecules from one another to an infinite distance. Materials with similar Hildebrand solubility parameters are likely to be miscible.

Computational Approaches to Determine Hildebrand Solubility Parameters

The determination of the Hildebrand solubility parameter for novel compounds like this compound often relies on theoretical calculations, particularly when experimental data is scarce. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach to compute the necessary properties to derive the Hildebrand solubility parameter.

The general methodology involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable conformation (lowest energy state).

Calculation of Cohesive Energy Density: The cohesive energy density is calculated from the optimized structure. This can be derived from the heat of vaporization, which can be estimated using computational chemistry software.

Derivation of the Hildebrand Parameter: The Hildebrand solubility parameter is then calculated as the square root of the cohesive energy density.

For a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, its compatible nature was investigated through the Hildebrand solubility parameter, showcasing the utility of this theoretical value in understanding the compound's interactions. nih.gov Such studies provide a framework for how the solubility parameters of this compound could be theoretically determined and applied.

The table below illustrates the kind of data that would be generated from such theoretical calculations. Please note that the values for this compound are hypothetical and are presented for illustrative purposes, as specific data for this compound is not currently published. The data for the related compound is based on existing research findings.

Table 1: Theoretical Solubility Parameters for Pyrazinecarboxamide Derivatives

| Compound Name | Method of Determination | Hildebrand Solubility Parameter (δ) (MPa)¹/² |

|---|---|---|

| This compound | Theoretical (Hypothetical) | Value not available in literature |

Understanding the theoretical solubility parameters is crucial for predicting how this compound would behave in a mixture, which is vital for its potential applications. Further computational studies on this specific molecule are needed to determine its precise Hildebrand solubility parameter and expand its physicochemical profile.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Identification of Essential Structural Motifs for Modulating Biological Activity

The biological activity of this class of compounds is fundamentally linked to several key structural motifs. The core pyrazine-2-carboxamide scaffold serves as the foundational pharmacophore. The amide linker (-CONH-) is crucial, often participating in hydrogen bonding interactions with biological targets. mdpi.comnih.gov The planarity and electron-deficient nature of the pyrazine (B50134) ring also play a significant role in the molecule's interaction with receptors. bendola.com

Key motifs influencing the activity profile include:

The Pyrazine Ring System: This core heterocycle is essential for the baseline activity. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring itself can engage in π-π stacking interactions.

The Amide Bridge (-CONH-): This linker connects the pyrazinoyl moiety to another aromatic or heteroaromatic system. Its rigidity and ability to form hydrogen bonds are considered critical for binding to target proteins. nih.gov

Substituents on the Pyrazine Ring: Halogenation, such as the presence of a chlorine atom at the C-6 position, significantly modulates the electronic properties of the ring and thereby its biological efficacy. Studies have shown that substitution with chlorine often enhances various biological activities. mdpi.com

The N-Attached Moiety: The nature of the second heterocyclic ring (in this case, a pyrazin-2-yl group) is a primary determinant of potency and selectivity. Varying this group allows for extensive exploration of the binding pocket of a target.

Impact of Substituent Variation on the Pyrazine Ring System

Systematic modifications to the primary pyrazine ring have demonstrated a profound impact on biological activity. The position and nature of substituents can alter the molecule's lipophilicity, electronic distribution, and steric profile.

Research on various N-phenyl and N-thiazolyl pyrazine-2-carboxamides reveals distinct trends:

Chlorine Substitution: The introduction of a chlorine atom at the C-6 position of the pyrazine ring is a common strategy that often leads to enhanced activity. For example, in a series of N-(substituted-phenyl) amides, the 6-chloro analogs frequently exhibit lower IC₅₀ values for photosynthesis inhibition compared to their non-chlorinated counterparts. researchgate.net

Alkyl Substitution: The addition of a bulky alkyl group, such as a tert-butyl group at the C-5 position, generally increases lipophilicity. This modification has been shown to enhance antimycobacterial and antifungal activities in some series, although the effect can be parabolic, with excessive lipophilicity leading to decreased activity. mdpi.comresearchgate.net

Combined Substitutions: The combination of a C-5 tert-butyl group and a C-6 chloro substituent has proven particularly effective in certain contexts. For instance, 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide displayed the highest activity (72% inhibition) against Mycobacterium tuberculosis in one study, which also correlated with the highest lipophilicity in the series. mdpi.com

| Compound/Analog | Pyrazine Ring Substituents (R¹, R²) | N-Attached Moiety | Biological Activity |

| Analog 1 | R¹=H, R²=Cl | 3-methylphenyl | Photosynthesis Inhibition (IC₅₀ = 0.205 mmol·dm⁻³) |

| Analog 2 | R¹=tert-butyl, R²=H | 3-methylphenyl | Photosynthesis Inhibition (IC₅₀ = 0.121 mmol·dm⁻³) |

| Analog 3 | R¹=tert-butyl, R²=Cl | 3-methylphenyl | Photosynthesis Inhibition (IC₅₀ = 0.063 mmol·dm⁻³); Antifungal (MIC = 31.25-500 µmol·dm⁻³) |

| Analog 4 | R¹=tert-butyl, R²=Cl | 3,5-bis(trifluoromethyl)phenyl | Antitubercular (% Inhibition = 72%) |

| Analog 5 | R¹=tert-butyl, R²=Cl | 4-methyl-1,3-thiazol-2-yl | Antifungal (T. mentagrophytes, MIC = 31.25 µmol·mL⁻¹) |

| Analog 6 | R¹=H, R²=Cl | 3,5-bis(trifluoromethyl)phenyl | Photosynthesis Inhibition (IC₅₀ = 0.026 mmol·dm⁻³) |

Data sourced from multiple studies on pyrazine-2-carboxamide analogs. mdpi.comresearchgate.net

Influence of Substitutions on the N-Attached Pyrazin-2-yl Moiety

While the title compound features an N-attached pyrazin-2-yl ring, much of the available SAR data comes from analogs where this position is occupied by other aromatic systems, such as substituted phenyl or thiazolyl rings. These studies provide valuable insights into the steric and electronic requirements of the binding site.

Key findings include:

Electronic Effects: The introduction of electron-withdrawing groups (e.g., trifluoromethyl, halogens) on an N-attached phenyl ring often enhances biological activity. researchgate.netmdpi.com For example, the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was the most active inhibitor of oxygen evolution rate in spinach chloroplasts in one study. researchgate.net This suggests that a reduction in electron density on the N-aryl moiety is favorable.

Lipophilicity and Steric Factors: The relationship between lipophilicity (often expressed as log P) and activity is frequently quasi-parabolic. researchgate.net Activity increases with lipophilicity up to an optimal point, after which it declines, possibly due to poor solubility or unfavorable steric hindrance. mdpi.com For instance, in a series of N-anilides, increasing the size and lipophilicity with two bromine atoms led to a decrease in photosynthesis-inhibiting activity compared to less substituted phenols. mdpi.com

Substituent Position: The position of substituents on the N-phenyl ring is critical. Ortho-substituents, like a 2-methyl group, can be detrimental to activity, possibly by forcing the ring into an unfavorable conformation relative to the pyrazine-carboxamide core. nih.gov

Heterocyclic Moieties: Replacing the N-phenyl ring with other heterocycles, like aminothiazole, yields compounds with different activity profiles. For example, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide showed the most promising antifungal activity against Trichophyton mentagrophytes in a comparative study. mdpi.com

Stereochemical Factors in Pyrazine-2-carboxamide Analog Design

The core scaffold of 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide is an achiral, relatively planar molecule. bendola.com Therefore, stereochemistry is not an intrinsic factor in the parent compound. However, stereochemical considerations become highly relevant when chiral centers are introduced into the substituents, either on the pyrazine ring or, more commonly, on the N-attached moiety.

Although specific stereochemical studies on close analogs of the title compound are not widely reported, the principles of chiral recognition in biological systems are universally applicable. The introduction of a stereocenter can lead to enantiomers with significantly different biological potencies, a phenomenon known as eudismic ratio. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions) with a chiral biological target, such as an enzyme or receptor, while the other enantiomer fits poorly.

For example, in related heterocyclic drug discovery programs, the separation and testing of individual enantiomers is a standard and critical step in preclinical development. Should a chiral substituent be introduced in the design of future pyrazine-2-carboxamide analogs, it would be essential to resolve the stereoisomers and evaluate them independently to identify the more active eutomer and understand the stereochemical requirements of the target.

Application of Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Methodologies

To better understand and predict the biological activity of pyrazine-2-carboxamide derivatives, computational methods are frequently employed. Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org

These studies typically involve calculating a set of molecular descriptors for each analog and then using statistical methods, like multilinear regression (MLR), to build a predictive model. nih.gov Key electronic and structural descriptors that have been found to influence the activity of pyrazine-2-carboxamides include:

Energy of the Lowest Unoccupied Molecular Orbital (LUMO): This descriptor relates to the molecule's electron affinity and susceptibility to nucleophilic attack. A negative correlation often suggests that a lower LUMO energy (greater electron affinity) enhances activity. nih.gov

Molecular Electrostatic Potentials (e.g., Vs,min, Vs,max): These values map the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential). They are crucial for predicting non-covalent interactions with a biological target. nih.gov

Lipophilicity (log P): This descriptor quantifies the hydrophobicity of a molecule and is critical for predicting its ability to cross cell membranes.

In one QSAR study on substituted amides of pyrazine-2-carboxylic acids, a five-parameter equation was developed that correlated cytotoxicity (IC₅₀) with descriptors including LUMO energy and electrostatic potentials, achieving a high correlation coefficient (R² = 0.922). nih.gov Such models are invaluable tools for virtually screening new designs and prioritizing the synthesis of compounds with the highest predicted activity.

| QSAR Descriptor | Type | Typical Correlation with Activity | Significance |

| LUMO Energy | Electronic | Negative | Lower energy often increases activity by enhancing electron affinity. |

| Vs,max | Electrostatic | Positive | Relates to solvent-accessible surface area and potential for specific interactions. |

| Vs (Average Surface Potential) | Electrostatic | Negative | Indicates that a more negative overall surface potential may be favorable for activity. |

| log P | Lipophilicity | Parabolic | Activity increases with lipophilicity to an optimal point, then decreases. |

| Information compiled from representative QSAR studies on pyrazine derivatives. nih.gov |

Rational Design Strategies for Optimizing Biological Profiles in Research Models

The collective SAR and QSAR insights provide a foundation for the rational design of new pyrazine-2-carboxamide analogs with improved potency, selectivity, and other desired properties. A key strategy is structure-based drug design , which uses knowledge of the target's three-dimensional structure to guide modifications. figshare.comnih.gov

Another powerful approach is fragment-based design . In this method, different molecular fragments known to be important for activity are identified and recombined to create novel scaffolds. For example, a pyrazine fragment from one active compound could be combined with a diphenyl-ether moiety from another, connected by a carboxamide linker, to design a new class of potential inhibitors. acs.orgresearchgate.net

Rational design strategies for this class of compounds include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve activity or pharmacokinetic profiles. For instance, replacing the amide linker with a sulfonamide was explored to investigate the impact on antimycobacterial activity. nih.gov

Substituent Optimization: Guided by SAR and QSAR models, substituents on both the pyrazine and N-attached rings are systematically varied. This involves modulating electronic properties (e.g., adding electron-withdrawing groups like -CF₃) and lipophilicity (e.g., adding halogens or small alkyl groups) to maximize target engagement. researchgate.net

Conformational Restriction: Introducing substituents or modifying the scaffold to lock the molecule into a more biologically active conformation. This can reduce the entropic penalty of binding and improve potency.

Computational Screening: Using validated QSAR models or molecular docking simulations to screen virtual libraries of designed compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Through these iterative cycles of design, synthesis, and testing, researchers can systematically refine the pyrazine-2-carboxamide scaffold to develop optimized molecules for various research applications.

Molecular Interactions and Mechanistic Research in Preclinical Models

Identification and Characterization of Putative Biological Targets

Preclinical studies have identified several potential biological targets for pyrazine (B50134) carboxamide derivatives, suggesting a broad spectrum of activity. The research has largely centered on enzymes crucial for mycobacterial survival, as well as receptors and kinases involved in various physiological and pathological processes.

Enzymatic Inhibition Profiles (e.g., Mycobacterial Fatty Acid Synthase I (FAS I), Aspartate Decarboxylase (PanD), Quinolinic Acid Phosphoribosyltransferase (QAPRTase), DNA Gyrase, DprE1)

The pyrazine carboxamide scaffold is of significant interest in the context of antimicrobial research, particularly against Mycobacterium tuberculosis. Several key enzymes in mycobacterial metabolic pathways have been investigated as potential targets.

Mycobacterial Fatty Acid Synthase I (FAS I): Analogs of pyrazinamide (B1679903) (PZA), a structurally related compound, have been shown to inhibit mycobacterial FAS I. nih.govnih.gov For instance, 5-chloropyrazinamide (5-Cl-PZA) has demonstrated inhibitory activity against this enzyme. nih.govnih.gov The inhibition of FAS I by these analogs appears to be concentration-dependent and competitive with respect to NADPH. nih.govmdpi.com This suggests that compounds like "6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide" may also interact with and inhibit this crucial enzyme involved in the synthesis of fatty acids essential for the mycobacterial cell wall. mdpi.com

Aspartate Decarboxylase (PanD): While direct inhibition of PanD by "this compound" has not been explicitly reported, PanD is a known target of pyrazinamide's active form, pyrazinoic acid (POA). This suggests that other pyrazine derivatives could potentially interact with this enzyme, which is vital for the biosynthesis of pantothenate and coenzyme A in Mycobacterium tuberculosis.

Quinolinic Acid Phosphoribosyltransferase (QAPRTase): Pyrazinamide has been found to markedly inhibit the catalytic activity of QAPRTase from Mycobacterium tuberculosis H37Rv. plos.orgnih.gov Given that QAPRTase is a key enzyme in the de novo biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), its inhibition represents a potential mechanism of action for pyrazine-based compounds. plos.orgnih.gov The structural similarity of "this compound" to PZA suggests it could also be an inhibitor of this enzyme. nih.gov

DNA Gyrase: While specific studies on the interaction of "this compound" with DNA gyrase are not available, this enzyme is a well-established target for other classes of antimicrobial agents. Further investigation would be required to determine if this compound exhibits any inhibitory activity against DNA gyrase.

DprE1: A novel series of 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamide derivatives have been designed as noncovalent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). tandfonline.com This enzyme is crucial for the biosynthesis of the mycobacterial cell wall component arabinogalactan. nih.gov These findings suggest that the pyrazine-2-carboxamide moiety can be a key pharmacophore for targeting DprE1. tandfonline.comnih.govresearchgate.net

| Enzyme Target | Findings for Structurally Related Compounds | Potential Implication for this compound |

| Mycobacterial Fatty Acid Synthase I (FAS I) | Pyrazinamide analogs, such as 5-chloropyrazinamide, exhibit competitive inhibition. nih.govnih.govdrugbank.comresearchgate.net | Potential to inhibit FAS I, disrupting mycobacterial cell wall synthesis. |

| Aspartate Decarboxylase (PanD) | Pyrazinoic acid, the active form of pyrazinamide, is a known inhibitor. | Possible interaction and inhibition, affecting coenzyme A biosynthesis. |

| Quinolinic Acid Phosphoribosyltransferase (QAPRTase) | Pyrazinamide demonstrates significant inhibition. plos.orgnih.gov | Potential to inhibit NAD biosynthesis. |

| DNA Gyrase | No direct evidence for pyrazine carboxamide inhibition. | Target interaction is currently undetermined. |

| DprE1 | Pyrazine-2-carboxamide derivatives have been developed as noncovalent inhibitors. tandfonline.com | Potential to inhibit a key enzyme in mycobacterial cell wall synthesis. nih.gov |

Receptor Binding and Modulation (e.g., Transient Receptor Potential Cation Channels)

Research into the receptor binding profile of pyrazine carboxamides has indicated potential interactions with transient receptor potential (TRP) cation channels. nih.govscienceopen.com A study on the closely related compound, "6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide," revealed inhibitory activity against an anti-inflammatory receptor, the transient receptor potential cation channel. researchgate.netchemrxiv.org This suggests that "this compound" may also modulate the activity of these channels, which are involved in various sensory functions. nih.govscienceopen.comnih.gov

Protein Kinase Interaction Studies

The pyrazine-2-carboxamide scaffold has been identified as a promising core for the development of protein kinase inhibitors. nih.gov Various derivatives have been synthesized and evaluated for their inhibitory activity against a range of kinases.

Studies have shown that pyrazine-2-carboxamide derivatives can act as tyrosine kinase inhibitors. ajchem-a.com For example, certain derivatives have demonstrated inhibitory activity against AXL receptor tyrosine kinase (AXL1) and tyrosine kinase receptor A (TRKA). ajchem-a.com Furthermore, pyrazine carboxamides have been explored as selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of the T-cell receptor signaling pathway. figshare.comnih.gov This indicates that "this compound" could potentially interact with and modulate the activity of various protein kinases.

Molecular Docking Investigations for Ligand-Target Binding Prediction

Molecular docking studies have been instrumental in predicting the binding modes and affinities of pyrazine carboxamide derivatives to their putative biological targets. These computational approaches provide valuable insights into the molecular recognition principles governing these interactions.

Characterization of Active Site Interactions and Binding Modes

Molecular docking simulations of pyrazine-2-carboxamide derivatives have revealed key interactions within the active sites of their target proteins. For instance, in the case of tyrosine kinases like AXL1 and TRKA, docking studies have shown that these compounds can interact through a combination of hydrogen bonds and hydrophobic interactions. ajchem-a.com The pyrazine ring itself can participate in π-π stacking interactions with aromatic residues in the binding pocket. researchgate.net

In studies of DprE1 inhibitors, molecular docking has been used to elucidate the interactions of 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamide derivatives with the enzyme's active site. tandfonline.com These in silico analyses help in understanding the structure-activity relationships and in the rational design of more potent inhibitors.

A molecular docking study of the related compound "6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide" with the transient receptor potential cation channel has also been performed, providing a model for its inhibitory activity. researchgate.net

Prediction of Binding Affinities and Molecular Recognition Principles

Through molecular docking, binding affinities, often expressed as binding energies (e.g., in kcal/mol), can be predicted. For example, docking studies of pyrazine-2-carboxamide derivatives against AXL1 have yielded binding energies in the range of -6.3 to -7.0 kcal/mol. ajchem-a.com These predicted affinities, in conjunction with the analysis of binding modes, contribute to a deeper understanding of the molecular recognition principles at play. The heteroaromatic nature of the pyrazine ring allows for a unique combination of polar (hydrogen bonding via nitrogen atoms) and non-polar (hydrophobic and π-stacking) interactions, which are crucial for target binding. researchgate.net

| Compound Class | Target | Predicted Binding Interactions | Predicted Binding Affinity (Example) |

| Pyrazine-2-carboxamide derivatives | Tyrosine Kinases (e.g., AXL1) | Hydrogen bonds, hydrophobic interactions. ajchem-a.com | -7.0 kcal/mol ajchem-a.com |

| 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamides | DprE1 | Non-covalent interactions with the active site. tandfonline.com | Not specified |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Transient Receptor Potential Cation Channel | Model for inhibitory activity has been proposed. researchgate.net | Not specified |

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes for Conformational Dynamics

No specific studies employing molecular dynamics (MD) simulations to investigate the conformational dynamics of this compound when complexed with a biological target have been identified in the current body of scientific literature. Such studies are crucial for understanding the flexibility of the ligand, the stability of its binding pose, and the dynamic interactions with key residues within a target's active site.

For related compounds, such as 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, research has utilized MD simulations in conjunction with spectroscopic and density functional theory (DFT) calculations. However, these studies have primarily focused on the compound's reactive properties and spectral characterization rather than the conformational dynamics of a ligand-target complex. Without a known biological target for this compound, MD simulations to explore its binding dynamics cannot be performed.

Elucidation of Proposed Mechanisms of Action at the Molecular and Cellular Level (in target organisms/cells)

The specific mechanism of action for this compound at the molecular and cellular level has not been elucidated in published research. Investigations into the biological activity and cellular targets of this compound are not currently available.

For context, the mechanism of action of other pyrazinecarboxamide derivatives, like the well-known antituberculosis drug pyrazinamide, has been studied. Pyrazinamide acts as a prodrug that is converted to its active form, pyrazinoic acid, which is thought to disrupt membrane potential and inhibit fatty acid synthase I in Mycobacterium tuberculosis. However, it is crucial to note that these findings are specific to pyrazinamide and cannot be extrapolated to this compound without direct experimental evidence. The structural differences between these molecules, including the presence of the 6-chloro and N-(pyrazin-2-yl) substituents, would significantly influence their physicochemical properties and biological activities.

Further research, including target identification and validation, along with cellular and biochemical assays, would be necessary to determine the mechanism of action for this compound.

Preclinical Biological Evaluation in Vitro and in Vivo Non Human Studies

In Vitro Antimycobacterial Activity Studies

Research specifically detailing the in vitro antimycobacterial activity of 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide is not available in the reviewed scientific literature. While numerous studies have been conducted on analogues, such as other chlorinated N-phenylpyrazine-2-carboxamides, data for the subject compound is absent.

No studies were identified that evaluated the efficacy of this compound against Mycobacterium tuberculosis strains H37Rv or H37Ra.

There is no available research in the reviewed literature assessing the activity of this compound against non-tuberculous mycobacteria, including Mycobacterium kansasii, Mycobacterium avium, or Mycobacterium smegmatis.

No published data exists determining the Minimum Inhibitory Concentrations (MIC) of this compound against any mycobacterial species.

In Vitro Antifungal Activity Assessment (e.g., against Trichophyton mentagrophytes)

No specific studies on the in vitro antifungal activity of this compound, including assessments against Trichophyton mentagrophytes, were found in the scientific literature.

In Vitro Antiviral Activity Investigations

Investigations into the potential in vitro antiviral properties of this compound have not been reported in the reviewed literature.

Phytotoxicological Research (e.g., Photosynthesis Inhibition in Plant Chloroplast Models)

There is no available scientific data concerning the phytotoxicological properties or the photosynthesis-inhibiting effects of this compound in plant chloroplast models.

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical (Non-Human) Systems

No specific data regarding the absorption, distribution, metabolism, or excretion of this compound in any preclinical non-human systems could be located in the searched scientific literature. Therefore, its pharmacokinetic properties remain uncharacterized in the public domain.

Table 2: Summary of Preclinical ADME Research

| Parameter | Species/System | Results |

|---|---|---|

| Absorption | Data Not Available | No data available. |

| Distribution | Data Not Available | No data available. |

| Metabolism | Data Not Available | No data available. |

| Excretion | Data Not Available | No data available. |

Future Research Directions and Advanced Chemical Biology Applications

Development of 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide as a Chemical Probe for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. The development of this compound into such a probe is a promising avenue for future research. The first step in this process is the definitive identification and validation of its primary biological target(s). Once a target is known, the parent compound can be modified to create a suite of probe molecules.

Key modifications would involve the strategic attachment of reporter tags, such as fluorophores for cellular imaging, biotin (B1667282) for affinity purification-mass spectrometry, or photo-cross-linkers to covalently capture and identify binding partners. For instance, research on other novel pyrazine-based probes has demonstrated their utility in live-cell imaging by selectively binding to membrane proteins. frontiersin.org The pyrazine (B50134) core of this compound could be functionalized at positions not critical for target binding to append these tags. Molecular docking simulations, a technique already applied to pyrazine derivatives to understand their binding to transport proteins, could help predict how the compound interacts with its target and guide the design of tagged analogues that retain biological activity. frontiersin.orgmdpi.com

Strategies for Further Optimization of Target Selectivity and Potency for Research Tools

For a chemical probe or lead compound to be effective, it must exhibit high potency and selectivity for its intended target. Future research on this compound will necessitate systematic optimization of these properties. A primary strategy is comprehensive Structure-Activity Relationship (SAR) analysis. This involves synthesizing a library of analogues where specific parts of the molecule—the chloro-substituent, the amide linker, and the second pyrazine ring—are systematically modified.

Extensive SAR studies on related pyrazine carboxamides have successfully identified key structural features that influence antimycobacterial, antifungal, and photosynthesis-inhibiting activities. nih.govmdpi.com These studies often reveal that subtle changes in substituents can dramatically alter biological effects. For example, in the development of pyrazine carboxamide inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), structure-based drug design was crucial for achieving high selectivity over other homologous kinases, thereby avoiding off-target effects that could blunt the desired therapeutic outcome. researchgate.netnih.govfigshare.com Similar strategies, including fragment recombination and scaffold hopping, could be applied to this compound to enhance its performance as a selective research tool. acs.orgresearchgate.net

Table 1: Potential Optimization Strategies for this compound

| Strategy | Rationale | Example from Related Compounds |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | To identify key molecular features responsible for biological activity by systematically modifying substituents on the pyrazine rings. | Modification of substituents on pyrazine carboxamides led to optimized antifungal and antimycobacterial activity. nih.govmdpi.com |

| Structure-Based Drug Design | To use 3D structural information of the target protein to rationally design analogues with improved binding affinity and selectivity. | Guided the development of highly selective pyrazine carboxamide inhibitors of HPK1 kinase. nih.govfigshare.com |

| Fragment Recombination | To combine structural motifs from different active compounds to create novel scaffolds with enhanced or new activities. | Pyrazine and diphenyl-ether fragments were recombined to create novel succinate (B1194679) dehydrogenase inhibitors. acs.orgresearchgate.net |

| Bioisosteric Replacement | To replace functional groups (e.g., the chlorine atom) with other groups of similar size and electronic properties to fine-tune potency, selectivity, and pharmacokinetic properties. | Substitution of the pyrazine ring in FGFR inhibitors improved metabolic stability while retaining potency. acs.org |

Exploration of Novel Biological Targets and Phenotypic Screening in Non-Clinical Models

While rational drug design focuses on known targets, an alternative and powerful approach is phenotypic screening. This method involves testing a compound across a wide range of cellular or organismal models to identify unexpected biological effects, or phenotypes, without prior knowledge of the molecular target. Given the diverse activities reported for the pyrazine carboxamide class—including antimycobacterial, antifungal, herbicidal, and immunomodulatory effects—this compound is an excellent candidate for broad phenotypic screening. mdpi.commdpi.comnih.gov

Screening this compound against panels of cancer cell lines, various microbial strains, and other disease models could uncover entirely new therapeutic applications. Furthermore, non-clinical models can reveal novel bioactivities. For instance, certain substituted N-phenylpyrazine-2-carboxamides have been identified as "abiotic elicitors" that can significantly increase the production of valuable flavonoid secondary metabolites in plant cell cultures. mdpi.comnih.gov Subjecting this compound to similar plant-based or other non-clinical screens could unveil unique applications in biotechnology or agriculture.

Integration of Advanced Computational and High-Throughput Experimental Methodologies

Modern chemical biology and drug discovery efforts rely on the tight integration of computational and experimental techniques to accelerate progress. Future research on this compound would benefit immensely from such an integrated approach.

Computational methods like Density Functional Theory (DFT) can be used to understand the compound's intrinsic electronic and reactive properties, providing insights that guide analogue design. bendola.com Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations can predict the biological activity of virtual libraries of related compounds, helping to prioritize which molecules to synthesize and test. mdpi.comnih.gov These in silico predictions can then be validated through high-throughput screening (HTS), where large numbers of compounds are rapidly tested for activity in biochemical or cell-based assays. This iterative cycle of computational prediction followed by experimental validation, as exemplified in the discovery of potent kinase inhibitors, allows for the rapid optimization of lead compounds and the exploration of vast chemical space. nih.govfigshare.com

Table 2: Integrated Computational and Experimental Workflow

| Step | Methodology | Objective |

|---|---|---|

| 1. In Silico Profiling | Density Functional Theory (DFT), Molecular Docking, QSAR | Predict physicochemical properties, potential biological targets, and activity of virtual analogues. bendola.comnih.gov |

| 2. Library Synthesis | Parallel or Combinatorial Chemistry | Create a focused library of analogues based on computational predictions. |

| 3. Experimental Screening | High-Throughput Screening (HTS) | Rapidly test the synthesized library against biological targets or in phenotypic assays to identify hits. |

| 4. Data Analysis & Model Refinement | Statistical Analysis, Machine Learning | Analyze screening data to refine computational models and inform the next design cycle. |

Contribution to Fundamental Lead Compound Discovery Programs in Academic and Industrial Research Settings

A lead compound is a chemical starting point for the development of a new drug or research tool. The pyrazine carboxamide scaffold has proven to be a "privileged structure," forming the core of compounds with a wide range of biological activities. nih.govtandfonline.com Its synthetic tractability, stemming from well-established methods like the condensation of a pyrazine-2-carboxylic acid chloride with an amine, makes it highly attractive for creating diverse chemical libraries. mdpi.commdpi.com

In this context, this compound serves as an ideal starting point for lead discovery programs in both academic and industrial labs. Its simple, modular structure allows for extensive chemical modification. Academic researchers can use it as a tool to explore fundamental biological questions and identify novel targets through phenotypic screening. Industrial programs can leverage the scaffold's proven track record to develop focused libraries aimed at specific, therapeutically relevant target classes. The successful use of fragment recombination strategies to generate novel pyrazine-carboxamide-based fungicides highlights the scaffold's potential for generating new intellectual property and effective chemical entities. acs.orgresearchgate.net Ultimately, the exploration of this compound and its derivatives will contribute valuable knowledge to the field of chemical biology and may yield foundational molecules for future therapeutic development.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-N-(pyrazin-2-yl)pyrazine-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A validated approach includes reacting 6-chloropyrazine-2-carbonyl chloride with pyrazin-2-amine under Schotten-Baumann conditions, which enhances yield and purity by controlling stoichiometry and temperature (40–50°C, 12–24 hours) . Alternative routes utilize coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base in dichloromethane or DMF, achieving yields >75% after purification via recrystallization or column chromatography . Key optimization parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst selection : DMAP (4-dimethylaminopyridine) accelerates amide bond formation .

Q. How is this compound characterized structurally and chemically post-synthesis?

Methodological Answer: Post-synthesis characterization involves:

- Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 249.03 for [M+H]+) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N-H···O interactions in amide groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability or structural impurities. To address this:

- Purity Assessment : Use HPLC (≥95% purity threshold) and elemental analysis to exclude batch-to-batch variability .

- Biological Replicates : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

- SAR Studies : Modify substituents (e.g., replacing chlorine with fluorine) to isolate pharmacophore contributions .

Example: A study showed conflicting kinase inhibition data due to residual EDCI in crude samples; repurification via preparative HPLC resolved discrepancies .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution in this compound?

Methodological Answer: Regioselectivity is governed by electronic and steric factors:

- Electronic Effects : The chlorine atom at C6 activates the pyrazine ring for substitution at C2 due to electron-withdrawing effects, as shown by DFT calculations .

- Steric Guidance : Bulky substituents on the pyrazine ring (e.g., N-pyrazinyl groups) direct nucleophiles to less hindered positions. Kinetic studies using NaN3 in DMSO revealed a 3:1 preference for substitution at C2 over C5 .

- Solvent Influence : Polar solvents (e.g., DMSO) stabilize transition states, favoring SNAr mechanisms, while aprotic solvents may promote radical pathways .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer: Computational workflows include:

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Pyrazine’s planar structure favors π-π stacking with Phe residues .

- MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

- QSAR Models : Train models on pyrazine derivative datasets to correlate logP values with IC50 trends (R² > 0.85 validates predictive power) .

Q. What strategies mitigate degradation of this compound under physiological conditions?

Methodological Answer: Degradation pathways (e.g., hydrolysis of the amide bond) are addressed via:

- Structural Stabilization : Introduce electron-donating groups (e.g., methyl) at C3 to reduce electrophilicity of the carbonyl carbon .

- Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to protect against gastric pH .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation by LC-MS. A 5% loss in potency is acceptable under ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.